![molecular formula C23H27N3OS B3012589 N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893788-34-6](/img/structure/B3012589.png)
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
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Overview
Description
The compound is a derivative of quinazoline, a type of nitrogen-containing heterocycle . Quinazoline derivatives have been studied for their diverse biological activities, including anti-HIV, anticancer, antifungal, antibacterial, and more .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Quinazoline derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their potential anticancer properties. The unique structure of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide may interact with various cellular targets, such as kinases involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound could potentially exhibit antiproliferative effects against cancer cell lines .
Antibacterial and Antifungal Applications
The structural complexity of quinazoline derivatives lends itself to the exploration of antibacterial and antifungal activities. This compound could be designed to target bacterial cell wall synthesis or fungal cell membrane integrity, providing a new avenue for treating resistant strains of bacteria and fungi .
Antiviral Properties
Research into quinazoline derivatives has shown promise in the development of antiviral agents. The compound could be investigated for its ability to inhibit viral entry into host cells or interfere with viral replication, which is crucial in the fight against emerging viral diseases .
Neuroprotective Effects
Quinazoline derivatives have been associated with neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The compound could be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegeneration .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of quinazoline derivatives make them candidates for the treatment of chronic pain and inflammatory conditions. This compound could be evaluated for its efficacy in reducing inflammation and pain sensation through modulation of inflammatory cytokines and pain signaling pathways .
Cardiovascular Applications
Some quinazoline derivatives have shown cardiovascular benefits, such as vasodilation and blood pressure reduction. This compound could be explored for its potential to act on cardiovascular targets, offering a new approach to treating hypertension and other cardiovascular disorders .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-2-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYTWUMMCLVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide |
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